PfA-M17 Leucyl Aminopeptidase Inhibition: Target Compound vs. Bestatin Control
The target compound was profiled in a quantitative high-throughput screen against Plasmodium falciparum M17 leucyl aminopeptidase (PfA-M17), a validated antimalarial target involved in hemoglobin digestion. The compound inhibited PfA-M17 with an IC50 of 44.5 µM (4.45 × 10^4 nM) in a biochemical assay conducted at the Southern Research Molecular Libraries Screening Center (SRMLSC) [1]. For context, the broad-spectrum aminopeptidase inhibitor bestatin—a canonical PfA-M17 reference compound—exhibits IC50 values of 0.35 µM against Trypanosoma cruzi LAPTc and approximately 12–23 µM against PfA-M17 in independent biochemical assays [2]. This places the target compound within 2–4 fold of bestatin's potency range against the same target class, establishing it as a moderate-affinity PfA-M17 ligand suitable as a starting scaffold for medicinal chemistry optimization, though substantially weaker than optimized phosphinate dipeptide analogs in the same target family.
| Evidence Dimension | Inhibitory potency against M17 leucyl aminopeptidase (PfA-M17, Plasmodium falciparum 3D7) |
|---|---|
| Target Compound Data | IC50 = 44.5 µM (4.45 × 10^4 nM) |
| Comparator Or Baseline | Bestatin: IC50 = 0.35 µM (T. cruzi LAPTc) and ~12–23 µM (PfA-M17, literature range) |
| Quantified Difference | Target compound is ~2–4 fold less potent than bestatin against PfA-M17; ~127-fold weaker than bestatin against T. cruzi LAPTc. Approximately 370-fold weaker than optimized phosphinate dipeptide PfA-M17 inhibitors (IC50 ~0.12 µM). |
| Conditions | SRMLSC biochemical assay; PubChem BioAssay AID 1619; recombinant PfA-M17 (P. falciparum isolate 3D7) |
Why This Matters
For antimalarial drug discovery programs, this compound provides a synthetically tractable, non-peptidic PfA-M17 inhibitor scaffold with confirmed target engagement, offering a structurally distinct alternative to peptide-based inhibitors like bestatin with potential for divergent pharmacokinetic optimization.
- [1] BindingDB Entry BDBM59652. Target: M17 leucyl aminopeptidase (Plasmodium falciparum isolate 3D7). IC50 = 4.45E+4 nM. Curated from PubChem BioAssay AID 1619. Southern Research Molecular Libraries Screening Center (SRMLSC). Deposited 2011-07-08. View Source
- [2] Dundee Drug Discovery Unit. Development of a High-Throughput Screening Assay to Identify Inhibitors of the Major M17-Leucyl Aminopeptidase from Trypanosoma cruzi Using RapidFire Mass Spectrometry. 2022. Bestatin IC50 = 0.35 μM; Arphamenine A IC50 = 15.75 μM. Also: Identification of phosphinate dipeptide analog inhibitors directed against the Plasmodium falciparum M17 leucine aminopeptidase. 2007. Bestatin IC50 ~12–23 μM against PfA-M17. View Source
